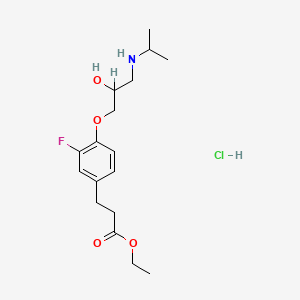
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride is a complex organic compound with the molecular formula C17H26FNO4. It is known for its unique chemical structure, which includes a benzene ring, a fluoro substituent, and an ethyl ester group. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenepropanoic Acid Derivative: The starting material, benzenepropanoic acid, is first fluorinated to introduce the fluoro substituent at the 3-position.
Hydroxy and Amino Group Introduction: The hydroxy and amino groups are introduced through a series of reactions involving protection and deprotection steps to ensure selective functionalization.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ethyl ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can produce various amino derivatives.
科学的研究の応用
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxypropoxy)-, ethyl ester: Lacks the amino group, leading to different reactivity and biological activity.
Benzenepropanoic acid, 3-chloro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester: The chloro substituent alters the compound’s chemical properties compared to the fluoro derivative.
Uniqueness
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
81148-29-0 |
|---|---|
分子式 |
C17H27ClFNO4 |
分子量 |
363.8 g/mol |
IUPAC名 |
ethyl 3-[3-fluoro-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C17H26FNO4.ClH/c1-4-22-17(21)8-6-13-5-7-16(15(18)9-13)23-11-14(20)10-19-12(2)3;/h5,7,9,12,14,19-20H,4,6,8,10-11H2,1-3H3;1H |
InChIキー |
HVZRSXJYNAOOCK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)C)O)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















